molecular formula C8H18N4O2 B12808461 1,1'-Hexane-1,6-diyldiurea CAS No. 2188-09-2

1,1'-Hexane-1,6-diyldiurea

Cat. No.: B12808461
CAS No.: 2188-09-2
M. Wt: 202.25 g/mol
InChI Key: OJLHBQIGOFOFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 36245 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential therapeutic effects, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 36245 typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of NSC 36245 is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

NSC 36245 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of NSC 36245 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary, but they often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of NSC 36245 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

NSC 36245 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of more complex molecules.

    Biology: It is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: NSC 36245 is being investigated for its potential use in treating diseases such as cancer, due to its ability to inhibit certain cellular pathways.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of NSC 36245 involves its interaction with specific molecular targets within cells. It is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, NSC 36245 can disrupt cellular processes that are essential for the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

NSC 36245 can be compared with other similar compounds, such as:

The uniqueness of NSC 36245 lies in its specific inhibition of protein kinases, which makes it a valuable tool in cancer research and potential therapy.

Conclusion

NSC 36245 is a compound with significant potential in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying and potentially treating diseases such as cancer. The ongoing research and development of this compound continue to reveal new applications and insights into its capabilities.

Properties

CAS No.

2188-09-2

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-(carbamoylamino)hexylurea

InChI

InChI=1S/C8H18N4O2/c9-7(13)11-5-3-1-2-4-6-12-8(10)14/h1-6H2,(H3,9,11,13)(H3,10,12,14)

InChI Key

OJLHBQIGOFOFJF-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)N)CCNC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.